4-(1,2,2,4-四甲基-1,2-二氢喹啉-6-基)丁-3-烯-2-酮

描述

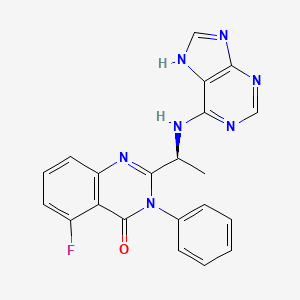

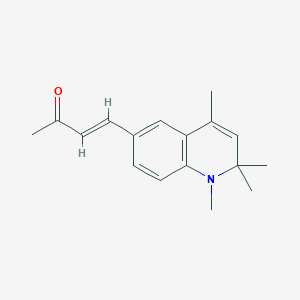

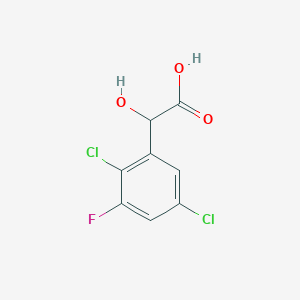

“4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one” is a chemical compound with the molecular formula C17H21NO . Its molecular weight is 255.36 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC©©N©c2ccc(/C=C/C©=O)cc12 .科学研究应用

Sensing Volatile Organic Compounds (VOCs)

A derivative of this compound, known as MQT, has been utilized in the development of a fluorescent sensor array for detecting VOCs . The sensor array, which incorporates MQT and porous polymer substrates, can exhibit solvent polarity-induced emission enhancement. This allows for the colorimetric changes to be distinguished by the naked eye, providing a simple yet effective method for VOC sensing.

Fluorogen-Activating Proteins for Biological Studies

Cyanine dyes derived from this compound have been tested as fluorogens for FAST and nanoFAST proteins . These proteins are genetically encoded fluorescent labels that form complexes with low-molecular-weight fluorogenic compounds, leading to an increase in fluorescence intensity. This property is crucial for studying the functioning of living systems, as it enables the visualization of biological processes in real-time.

Organic Synthesis of Quinoline Derivatives

The compound serves as a precursor in the synthesis of various quinoline derivatives . These derivatives are synthesized through reactions that exhibit good functional group tolerance and atom economy. Such derivatives have significant implications in pharmaceuticals and materials science due to their structural diversity and biological activity.

Luminescent Materials for Optoelectronics

Due to its highly luminescent properties, this compound can be used in the creation of materials for optoelectronic applications . Its ability to exhibit enhanced emission in response to solvent polarity makes it a candidate for use in devices such as organic light-emitting diodes (OLEDs), where color purity and stability are essential.

Chemical Probes for Imaging

The compound’s derivatives can act as chemical probes for imaging applications . When used in conjunction with fluorogen-activating proteins, they can provide a significant increase in brightness, which is beneficial for imaging techniques that require high-resolution and low-background noise.

Analytical Chemistry for Environmental Monitoring

The sensitivity of this compound to changes in solvent polarity can be harnessed for environmental monitoring purposes . It can be used to detect the presence of harmful organic compounds in the environment, contributing to the assessment and management of pollution levels.

Photodynamic Therapy Agents

Research into the photophysical properties of this compound could lead to its application in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, along with light, to produce reactive oxygen species that can kill cancer cells or pathogens.

Advanced Material Design

The structural versatility of this compound allows for its incorporation into advanced materials . By modifying its chemical structure, researchers can tailor the properties of materials for specific applications, such as responsive coatings or smart textiles.

作用机制

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and are valuable in drug research and development .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Quinoline derivatives are known to have a range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can enhance the body’s stress response .

属性

IUPAC Name |

(E)-4-(1,2,2,4-tetramethylquinolin-6-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-11H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVNNESDOYZBQH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)